3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . It is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxy group, a methyl group, and a phenyl group attached to a carboxamide moiety .
Preparation Methods
The synthesis of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with N-methyl-N-phenylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . The compound may also interact with DNA or RNA, disrupting essential cellular processes .
Comparison with Similar Compounds
3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have similar structures but differ in the substitution pattern on the phenyl ring, which can affect their biological activity and chemical properties.
3-hydroxy-N-phenylnaphthalene-2-carboxamide: This compound lacks the methyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-hydroxy-N-methyl-N-phenylnaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-19(15-9-3-2-4-10-15)18(21)16-11-13-7-5-6-8-14(13)12-17(16)20/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAGBYSUZAJIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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